Bienvenue dans la boutique en ligne BenchChem!

6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one

Purity Quality Control Synthetic Intermediate

6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one (CAS 76270-11-6) is a 4,5-dihydropyridazin-3-one heterocycle bearing a methyl group at C-6 and a p-tolyl substituent at N-2. The compound is supplied commercially at purities typically ≥95% (e.g., 95%+ from Chemscene and 98% from MolCore) and is primarily employed as a key intermediate in medicinal chemistry programs targeting cardiovascular and anti-inflammatory pathways.

Molecular Formula C12H14N2O
Molecular Weight 202.25g/mol
CAS No. 76270-11-6
Cat. No. B361507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one
CAS76270-11-6
Molecular FormulaC12H14N2O
Molecular Weight202.25g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)CC1)C2=CC=C(C=C2)C
InChIInChI=1S/C12H14N2O/c1-9-3-6-11(7-4-9)14-12(15)8-5-10(2)13-14/h3-4,6-7H,5,8H2,1-2H3
InChIKeyAZNWHGXEVZWIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one (CAS 76270-11-6): Core Identity and Procurement-Relevant Physicochemical Context


6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one (CAS 76270-11-6) is a 4,5-dihydropyridazin-3-one heterocycle bearing a methyl group at C-6 and a p-tolyl substituent at N-2. The compound is supplied commercially at purities typically ≥95% (e.g., 95%+ from Chemscene and 98% from MolCore) and is primarily employed as a key intermediate in medicinal chemistry programs targeting cardiovascular and anti-inflammatory pathways . Its molecular formula is C12H14N2O with a molecular weight of 202.25 g/mol, and it is recommended for storage at 2–8°C . Pyridazinone scaffolds are recognized for their ability to modulate phosphodiesterase (PDE) enzymes, and the specific substitution pattern of this derivative determines its utility in building complex pharmaceutically active molecules [1].

Why 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one Cannot Be Replaced by Superficially Similar Pyridazinones


Even minor structural modifications in the pyridazinone series profoundly alter both solid-state properties and biological activity. Crystallographic studies of closely related 2-(p-tolyl)pyridazin-3(2H)-one demonstrate that the absence of the C-6 methyl group and the fully aromatic ring lead to a hydrogen-bonded network distinct from that observed in monohydrated 6-methylpyridazin-3(2H)-one [1]. Consequently, procurement of a generic “pyridazinone” or even a positional isomer such as 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one (CAS 1079-72-7) will not reproduce the reactivity, solubility, or crystallinity that are intrinsic to 6-methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one. These differences directly affect synthetic utility, purification behavior, and the ability to serve as a qualified reference standard in pharmaceutical analysis [2].

Quantitative Differential Evidence for 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one Selection


Enhanced Purity Profile vs. Generic Pyridazinone Building Blocks

Commercially available 6-methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one is offered at a certified purity of ≥98% (NLT 98% by MolCore) compared to the standard 95% purity level typical for many non-specialized pyridazinone intermediates . The higher minimum purity reduces the burden of additional purification and increases batch-to-batch consistency in multi-step syntheses.

Purity Quality Control Synthetic Intermediate

Unique N2-Aryl Substitution Differentiates Crystallinity from Positional Isomers

The crystal structure of 2-(p-tolyl)pyridazin-3(2H)-one (the aromatic analogue lacking the 4,5-dihydro and C-6 methyl features) has been determined by single-crystal X-ray diffraction, revealing an intermolecular network driven by weak C–H···O interactions rather than the classical hydrogen bonds seen in monohydrated 6-methylpyridazin-3(2H)-one [1]. The presence of both the 4,5-dihydro ring and the C-6 methyl group in the target compound is expected to yield a unique packing motif with altered melting point and solubility relative to the fully aromatic 2-(p-tolyl)pyridazin-3(2H)-one and the isomeric 5-methyl derivatives.

Crystal Structure Solid-State Chemistry Process Chemistry

Regioisomeric Relevance as a Pharmacopeial Impurity Marker in Levosimendan Quality Control

The (S)-5-methyl positional isomer of this compound is explicitly listed as Levosimendan Impurity 6 and is used as a reference standard in ANDA analytical method validation [1]. The target compound, 6-methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one, is the regioisomeric counterpart that can serve as a process-specific marker or as a synthetic precursor to the active pharmaceutical ingredient (API). Procurement of the correct regioisomer is therefore mandatory for laboratories performing pharmacopeial impurity testing, as the 5-methyl and 6-methyl isomers exhibit different chromatographic retention times and mass spectra.

Impurity Profiling Levosimendan Pharmacopeia

Defined Application Scenarios for 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one Procurement


Synthesis of PDE-Targeted Cardiovascular Drug Candidates

The compound serves as a building block for advanced pyridazinone-based phosphodiesterase inhibitors. Its installation into a molecular scaffold can be followed by further functionalization at the C-4 and C-5 positions, enabling generation of focused libraries for PDE3/PDE4 selectivity profiling. [1]

Qualified Levosimendan Impurity Reference Standard

Because the regioisomeric relationship between the target compound and (S)-5-methyl-6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one is critical for chromatographic method development, procurement of the exact CAS 76270-11-6 isomer is essential for laboratories performing analytical quality control of Levosimendan API and finished dosage forms. [2]

Solid-State Form and Crystallization Process Development

The unique crystal packing predicted for this compound, based on the structural behavior of related pyridazinones, makes it a useful model for studying polymorphism and crystallization optimization in early-stage pharmaceutical development. [3]

Quote Request

Request a Quote for 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.